molecular formula C19H18ClN3O2 B295910 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295910
M. Wt: 355.8 g/mol
InChI Key: LNBKPBMRTLHESE-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, also known as CP-724,714, is a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It was initially developed as a potential cancer treatment, as IGF-1R is often overexpressed in cancer cells and plays a role in tumor growth and survival.

Mechanism of Action

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one works by inhibiting the activation of IGF-1R, which is a receptor tyrosine kinase that plays a role in cell growth, survival, and differentiation. When IGF-1R is activated by its ligands, such as insulin-like growth factor 1 (IGF-1), it triggers a signaling cascade that promotes cell proliferation and survival. By inhibiting IGF-1R activation, this compound blocks this signaling cascade and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy may vary depending on the cancer type and genetic mutations present in the cancer cells.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of other cancer treatments, and combining it with other inhibitors or chemotherapy drugs may lead to improved outcomes for cancer patients. Another area of interest is the development of biomarkers that can predict which patients will respond best to this compound. This would allow for more personalized treatment approaches and improve patient outcomes. Finally, there is a need for further research on the off-target effects of this compound, as this will help to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one was first reported in 2005 by researchers at Pfizer Global Research and Development. The synthesis involves the reaction of 3-chlorobenzaldehyde with 2-furfural in the presence of piperidine to form the Schiff base intermediate. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound.

Scientific Research Applications

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in inhibiting the growth and survival of various cancer cell lines, including breast, lung, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-2-piperidin-1-ylimidazol-4-one

InChI

InChI=1S/C19H18ClN3O2/c20-14-6-4-7-15(12-14)23-18(24)17(13-16-8-5-11-25-16)21-19(23)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b17-13-

InChI Key

LNBKPBMRTLHESE-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(CC1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC(=CC=C4)Cl

SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

Origin of Product

United States

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